molecular formula C9H7ClN2O2 B1300115 Methyl 6-chloro-5-cyano-2-methylnicotinate CAS No. 303146-25-0

Methyl 6-chloro-5-cyano-2-methylnicotinate

Cat. No.: B1300115
CAS No.: 303146-25-0
M. Wt: 210.62 g/mol
InChI Key: IEHHHLCMZAVILB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-cyano-2-methylnicotinate (CAS 303146-25-0) is a high-purity, multifunctional pyridine derivative of significant value in medicinal and organic chemistry research. This compound features a chloro group and a cyano group on its pyridine ring, making it a versatile and reactive building block (synthon) for the synthesis of more complex molecules . Its molecular formula is C9H7ClN2O2 with a molecular weight of 210.62 g/mol . The presence of multiple reactive sites allows researchers to perform various substitution reactions, enabling the regioselective synthesis of diverse substituted pyridines, which are core structures in many biologically active compounds . Compounds with this high-substituted pyridine core have been investigated as key intermediates in the development of potential therapeutic agents. Recent research highlights the role of similar pyridine-based structures as capping groups in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs . As a key intermediate, this compound is offered with a typical purity of ≥99% . It is supplied as a solid and should be stored at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not designed, evaluated, or approved for human diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14-2)3-6(4-11)8(10)12-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHHHLCMZAVILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362991
Record name methyl 6-chloro-5-cyano-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303146-25-0
Record name methyl 6-chloro-5-cyano-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Determination of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This guide provides a comprehensive, technically-grounded framework for determining the thermodynamic solubility of Methyl 6-chloro-5-cyano-2-methylnicotinate. Recognizing the absence of publicly available experimental data for this specific compound, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical protocols necessary to generate robust and reliable solubility data.

Introduction: The Imperative of Solubility in Preclinical Science

Methyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative, a chemical scaffold of significant interest in medicinal chemistry and materials science. While its specific applications are still emerging, its structural alerts—a chlorinated pyridine ring, a nitrile group, and a methyl ester—suggest its potential as a versatile synthetic intermediate. In any application, from drug delivery to organic synthesis, understanding the compound's solubility is a critical first step.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property that dictates a compound's behavior. In the context of drug development, poor aqueous solubility is a primary driver of high attrition rates for promising drug candidates, leading to challenges in formulation, diminished bioavailability, and unreliable in vitro assay results.[1][2] Therefore, the accurate and early determination of a compound's solubility profile is not merely a routine measurement but a cornerstone of a successful research and development program.

This guide will detail the theoretical underpinnings of solubility, provide a robust, field-proven experimental protocol for determining the thermodynamic solubility of Methyl 6-chloro-5-cyano-2-methylnicotinate, and outline the best practices for data analysis and reporting.

The Theoretical Framework: A Thermodynamic Perspective

The dissolution of a solid compound in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[3] The relationship, ΔG = ΔH – TΔS, elegantly captures the interplay between enthalpy (ΔH), the energy change associated with breaking the crystal lattice and forming solute-solvent interactions, and entropy (ΔS), the change in randomness of the system.[3] For dissolution to be spontaneous, ΔG must be negative.

The process can be visualized as an equilibrium between the solid state and the dissolved state:

Compound(solid) ⇌ Compound(aqueous)

The equilibrium constant for this process is the solubility product (Ksp).[2] A lower ΔG corresponds to a more favorable dissolution process and, consequently, a higher solubility.[3] It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (often generated by diluting a DMSO stock solution into an aqueous buffer).[1] It is useful for early-stage screening but can overestimate the true solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a saturated solution is in equilibrium with an excess of the solid compound.[4][5] It is the gold-standard measurement for lead optimization and formulation development, and the focus of this guide.

Factors that significantly influence the solubility of a compound like Methyl 6-chloro-5-cyano-2-methylnicotinate include:

  • pH of the medium: As a pyridine derivative, the nitrogen atom can be protonated, influencing its charge and interaction with polar solvents.

  • Temperature: Dissolution can be endothermic or exothermic, meaning solubility can increase or decrease with temperature, respectively.[6]

  • Solvent Polarity and Composition: The "like dissolves like" principle is a useful heuristic. The polarity of the solvent system must be matched to the solute for optimal dissolution.

Predicted Physicochemical Properties of Methyl 6-chloro-5-cyano-2-methylnicotinate

To inform our experimental design, we can predict some key physicochemical properties based on the compound's structure and data from close structural analogs.

PropertyPredicted ValueSource/AnalogRationale for Experimental Design
Molecular Formula C₉H₇ClN₂O₂-Essential for calculating molar concentrations.
Molecular Weight 210.62 g/mol -Required for preparing solutions of known concentration.
logP ~1.8 - 2.0Predicted for Methyl 6-chloro-2-methylnicotinate[7]A positive logP suggests a degree of lipophilicity. The compound will likely have limited aqueous solubility but good solubility in organic solvents like methanol, acetonitrile, and DMSO.
Topological Polar Surface Area (TPSA) ~62.9 ŲPredicted for Methyl 6-chloro-2-methylnicotinate (39.19 Ų)[7] and considering the nitrile group.A moderate TPSA suggests the potential for hydrogen bonding, which is favorable for solubility in polar protic solvents.
Hydrogen Bond Donors 0Predicted for Methyl 6-chloro-2-methylnicotinate[7]The absence of donor groups limits interactions with certain solvents.
Hydrogen Bond Acceptors ~4-5Predicted for Methyl 6-chloro-2-methylnicotinate (3)[7] and considering the nitrile nitrogen.Multiple acceptor sites (ester carbonyl, pyridine nitrogen, nitrile nitrogen) can interact with protic solvents like water and alcohols.

These predicted properties guide the selection of appropriate solvents for both the solubility experiment and the subsequent analytical quantification.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[4] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.

Causality in Experimental Design

The protocol described below is designed as a self-validating system. The choice of extended incubation times ensures that true equilibrium is reached, while the multi-step phase separation minimizes the risk of suspended microparticles artificially inflating the measured solubility. The use of a validated HPLC method provides specificity and accuracy in quantification.

Materials and Reagents
  • Methyl 6-chloro-5-cyano-2-methylnicotinate (solid, purity >98%)

  • Solvents:

    • Deionized water (HPLC-grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Methanol (HPLC-grade)

    • Acetonitrile (HPLC-grade)

    • Dimethyl sulfoxide (DMSO, analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial roller system capable of maintaining a constant temperature

  • Centrifuge capable of >10,000 x g

  • 0.22 µm PVDF or PTFE syringe filters (low-binding)

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Weighing the Compound: Accurately weigh approximately 2-5 mg of Methyl 6-chloro-5-cyano-2-methylnicotinate into each of a series of 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[4] Prepare at least three replicates for each solvent system.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4) to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or roller. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours.[5]

    • Expert Insight: An extended incubation time (24-48 hours) is critical to ensure the system reaches true thermodynamic equilibrium. Shorter times may only yield kinetic solubility values, which can be misleading.[5] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); identical concentration measurements indicate equilibrium.[4]

Part B: Phase Separation

  • Centrifugation: Following incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes. This will pellet the excess, undissolved solid.

    • Expert Insight: This step is crucial. Do not disturb the solid pellet when proceeding to the next step. Any suspended particulate matter will be dissolved during dilution for analysis, leading to an overestimation of solubility.

  • Filtration: Carefully aspirate the supernatant, avoiding the pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

    • Expert Insight: Pre-rinse the filter with a small amount of the supernatant to saturate any potential binding sites on the filter membrane. Discard the rinse and then filter the sample for analysis. This minimizes compound loss due to non-specific binding.

Part C: Quantitative Analysis by HPLC-UV

  • Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is freely soluble. From this stock, prepare a series of calibration standards by serial dilution into the mobile phase.

  • Sample Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Analyze the standards and samples using a validated, stability-indicating RP-HPLC method. A typical starting point for a pyridine derivative could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a PDA scan).[8][9]

    • Expert Insight: The analytical method must be able to separate the parent compound from any potential degradants or impurities. Method validation (linearity, accuracy, precision) is essential for trustworthy results.[10]

Data Analysis and Reporting
  • Calibration Curve: Plot the peak area from the HPLC analysis of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999).

  • Solubility Calculation: Use the peak area of the unknown sample and the regression equation to calculate the concentration of the dissolved compound in the diluted sample. Back-calculate to determine the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.

  • Data Presentation: Summarize the results in a clear and comprehensive table.

Solvent SystemTemperature (°C)Mean Solubility (µg/mL)Std. Dev.Molar Solubility (mM)
PBS (pH 7.4)25[Experimental Value][Std. Dev.][Calculated Value]
PBS (pH 7.4)37[Experimental Value][Std. Dev.][Calculated Value]
Deionized Water25[Experimental Value][Std. Dev.][Calculated Value]
[Other Solvent]25[Experimental Value][Std. Dev.][Calculated Value]

Note: This table should be populated with experimentally determined values.

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantitative Analysis A Weigh Excess Solid (2-5 mg) B Add Solvent (1.0 mL) A->B C Agitate for 24-48h (Constant Temp) B->C D Centrifuge (>10,000 x g) C->D E Filter Supernatant (0.22 um) D->E G Dilute Filtered Sample E->G F Prepare Calibration Standards H HPLC-UV Analysis F->H G->H I Calculate Concentration H->I Result Thermodynamic Solubility Value I->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Thermodynamic Relationships in Solubility

G Gibbs ΔG Gibbs Free Energy Equilibrium Equilibrium (Solid ⇌ Dissolved) Gibbs->Equilibrium Governs Enthalpy ΔH Enthalpy Enthalpy->Gibbs Contributes to Entropy TΔS Entropy Term Entropy->Gibbs Contributes to Solubility Solubility (Ksp) Equilibrium->Solubility Determines

Caption: Key Thermodynamic Drivers of Solubility.

Conclusion: Towards Predictive and Practical Science

While direct experimental solubility data for Methyl 6-chloro-5-cyano-2-methylnicotinate remains to be published, this guide provides a robust, scientifically-defensible framework for its determination. By grounding the experimental protocol in the fundamental principles of thermodynamics and adhering to best practices in analytical chemistry, researchers can generate high-quality, reliable data. This information is indispensable for advancing the study of this compound, whether for applications in drug discovery, agrochemicals, or materials science, ensuring that subsequent research is built upon a solid physicochemical foundation.

References

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Patel, K. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Academia.edu. Retrieved January 23, 2026, from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research. Retrieved January 23, 2026, from [Link]

  • Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. NIST. Retrieved January 23, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved January 23, 2026, from [Link]

  • Wisan, W. S., & Vadlapudi, A. D. (2002). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 91(6), 1434-1443. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Hefter, G. T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-900. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved January 23, 2026, from [Link]

  • Maczynski, A., et al. (2002). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 31(2), 247-260. Retrieved January 23, 2026, from [Link]

  • Al-Shdefat, R., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Retrieved January 23, 2026, from [Link]

  • Scialpi, F., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(15), 4949. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved January 23, 2026, from [Link]

  • Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved January 23, 2026, from [Link]

  • JoVE. (2020). Solubility. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 6-chloro-5-cyano-2-methylnicotinate: Physicochemical Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, purification, and use in chemical reactions. For Methyl 6-chloro-5-cyano-2-methylnicotinate, these properties are influenced by its molecular structure, including the presence of polar functional groups and a halogen substituent.

Molecular and Chemical Data
PropertyValueSource
CAS Number 303146-25-0[1][2]
Molecular Formula C₉H₇ClN₂O₂[2]
Molecular Weight 210.62 g/mol [2]
Physical Form Expected to be a solid at room temperatureInferred from related compounds
Melting Point Analysis

A definitive melting point for Methyl 6-chloro-5-cyano-2-methylnicotinate is not consistently reported in scientific literature or commercial databases. However, by examining structurally similar compounds, we can anticipate its physical state and approximate melting range. The presence of a crystalline lattice structure in related nicotinic acid derivatives suggests that this compound is likely a solid at room temperature.

Comparative Melting Points of Related Nicotinic Acid Derivatives:

CompoundCAS NumberMelting Point (°C)
Methyl 6-methylnicotinate5470-70-234
6-Chloronicotinic acid5326-23-8190
Ethyl 6-chloro-5-cyano-2-methylnicotinate64119-42-2Solid (no specific value given)

The significant variation in melting points among these related structures highlights the profound impact of substituent changes on the crystalline packing and intermolecular forces. The introduction of a chloro and a cyano group, as in the target molecule, is expected to increase polarity and potentially lead to a higher melting point compared to Methyl 6-methylnicotinate.

Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

The synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate can be achieved through the reaction of crude 6-chloro-5-cyano-2-methylnicotinoyl chloride with methanol in the presence of a base. A detailed experimental protocol based on available literature is provided below.

Experimental Protocol: Synthesis

Materials:

  • Crude 6-chloro-5-cyano-2-methylnicotinoyl chloride

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the crude 6-chloro-5-cyano-2-methylnicotinoyl chloride (1.0 equivalent) in methanol (approximately 4 mL per 1.03 mmol of the starting material).

  • To this solution, add Diisopropylethylamine (DIPEA) (approximately 1.9 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The resulting reaction mixture containing Methyl 6-chloro-5-cyano-2-methylnicotinate can be used directly in subsequent synthetic steps without isolation.

Causality Behind Experimental Choices:

  • Methanol acts as both the solvent and the nucleophile, reacting with the acyl chloride to form the methyl ester.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from competing with methanol as a nucleophile.

  • Room temperature is sufficient for this reaction, indicating a relatively low activation energy for the esterification of the acyl chloride.

Experimental Determination of Melting Point

Given the absence of a reported melting point, an experimental determination is necessary for the full characterization of a synthesized batch of Methyl 6-chloro-5-cyano-2-methylnicotinate.

Experimental Protocol: Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Sample of purified Methyl 6-chloro-5-cyano-2-methylnicotinate

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystalline solid.

  • Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the approximate melting range. Once the solid begins to show signs of softening, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

  • Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Workflow for Synthesis, Purification, and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 6-chloro-5-cyano-2-methylnicotinoyl chloride reaction Stir at Room Temperature (1 hour) start->reaction reagents Methanol (MeOH) Diisopropylethylamine (DIPEA) reagents->reaction crude_product Crude Methyl 6-chloro-5-cyano-2-methylnicotinate reaction->crude_product purification Column Chromatography or Recrystallization crude_product->purification pure_product Purified Solid purification->pure_product mp_determination Melting Point Determination pure_product->mp_determination spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_product->spectroscopy data_analysis Data Analysis & Reporting mp_determination->data_analysis Obtain Melting Range spectroscopy->data_analysis Confirm Structure

Caption: Workflow from synthesis to characterization of the target compound.

Conclusion

Methyl 6-chloro-5-cyano-2-methylnicotinate is a valuable building block in synthetic organic chemistry. While its specific melting point is not widely documented, this guide provides a comprehensive framework for its synthesis and a detailed, self-validating protocol for its experimental determination. The provided comparative data for related compounds offers a useful reference for anticipating its physical properties. Adherence to the detailed experimental procedures will ensure the accurate characterization of this compound, which is a critical step for its effective use in research and development.

References

  • Molbase. Methyl 6-chloro-5-cyano-2-methylnicotinate. Available from: [Link]

  • Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available from: [Link]

  • NIST. 6-Chloronicotinic acid. In: NIST WebBook. Available from: [Link]

  • Google Patents. Pyridine Analogues. US20080312208A1.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Safety Profile of a Novel Scaffold

Methyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique constellation of functional groups—a chlorinated pyridine ring, a nitrile, a methyl ester, and a methyl group—suggests a versatile scaffold for further chemical elaboration. However, this same structural complexity necessitates a rigorous and proactive approach to safety management.

Core Directive for this Guide: In the absence of specific data, we will operate under the precautionary principle. This guide synthesizes a robust safety protocol by extrapolating from the known hazards of structurally similar compounds. Our analysis relies on data from close analogs, including:

  • Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8): Lacks the cyano group.

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS 64119-42-2): Features an ethyl instead of a methyl ester.

  • Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5): Contains a nitro group instead of a cyano group, which often presents a more comprehensive hazard profile.

By adopting the most stringent safety precautions indicated by these analogs, we can establish a reliable framework for handling the target compound, ensuring the well-being of laboratory personnel and the integrity of the research.

Synthesized Hazard Identification and Physicochemical Profile

Based on the hazard classifications of its closest structural analogs, Methyl 6-chloro-5-cyano-2-methylnicotinate should be treated as a hazardous substance with the potential for multi-route toxicity and significant irritation. The synthesized GHS classification is summarized below.

Hazard Class GHS Category Hazard Statement Rationale / Contributing Analog
Acute Toxicity, OralCategory 4H302: Harmful if swallowedConsistent across multiple analogs[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinInferred from nitro-analog[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledInferred from nitro-analog[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationConsistent across multiple analogs[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationConsistent across multiple analogs[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationConsistent across multiple analogs[1]

GHS Pictogram:



Signal Word: Warning

Physicochemical Properties (Predicted/Analog-Based):

Property Value Source / Note
Molecular Formula C₉H₇ClN₂O₂-
Molecular Weight 210.62 g/mol -
Appearance Likely an off-white to light yellow solidBased on similar compounds[3]
Storage Temperature 4°C or Room Temperature (Inert Atmosphere)Based on supplier data for analogs[1]

The Causality of Control: A Risk-Based Approach

For any compound with an incomplete safety profile, a dynamic risk assessment is not just a procedural formality; it is a critical scientific control. The logic dictates that initial assumptions of hazard should be high, leading to the implementation of stringent controls. These controls can be revisited only if and when reliable data demonstrates a lower risk.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Assessment cluster_ops Phase 2: Operational Control A Identify Compound: Methyl 6-chloro-5-cyano-2-methylnicotinate B Search for Specific SDS A->B C Data Gap Identified: No specific SDS available B->C D Synthesize Hazard Profile from Structural Analogs C->D E Assume 'High Hazard' Status (Precautionary Principle) D->E F Develop Specific SOP (Handling, Storage, Waste) E->F Inform G Define Engineering Controls (Certified Fume Hood REQUIRED) F->G H Specify Mandatory PPE (Gloves, Goggles, Lab Coat) G->H I Conduct Pre-Use Briefing with all personnel H->I

Caption: Risk Assessment Workflow for Compounds with Limited Safety Data.

Experimental Protocols: A Self-Validating System of Safety

Adherence to meticulously planned protocols is paramount. The following procedures are designed to create a self-validating system where safety is an intrinsic part of the workflow, not an afterthought.

Engineering Controls: The Primary Barrier
  • Fume Hood: All manipulations involving solid or dissolved Methyl 6-chloro-5-cyano-2-methylnicotinate, including weighing, transfer, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Wear nitrile gloves at all times. Given the chlorinated and cyano-functionalized nature of the molecule, consider double-gloving for extended procedures. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the designated fume hood is clean and uncluttered. Prepare all necessary equipment (spatulas, glassware, solvents) and place it within the hood.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible.

    • If the balance is outside the hood, tare a sealed container (e.g., a vial with a screw cap).

    • Take the tared container and the stock bottle of the compound into the fume hood.

    • Carefully transfer the desired amount of solid into the tared container. Avoid creating dust.

    • Seal the container before removing it from the hood for weighing.

    • Clean any minor spills on the spatula or work surface inside the hood immediately with a solvent-moistened wipe.

  • Dissolution:

    • Add the solvent to the vessel containing the compound slowly via a syringe or pipette to avoid splashing.

    • Keep the vessel covered as much as possible during this process.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after leaving the laboratory.[4][5]

Emergency Procedures: Rapid and Informed Response

A clear, pre-defined emergency plan is essential. All personnel must be familiar with these procedures and the location of safety equipment.

EmergencyResponse cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Occurs A Immediately flush with copious water for at least 15 minutes. Start->A Skin/Eye D Move victim to fresh air immediately. Start->D Inhalation G Do NOT induce vomiting. Start->G Ingestion B Remove contaminated clothing while flushing. A->B C Seek immediate medical attention. B->C E If breathing is difficult, provide oxygen or artificial respiration. D->E F Seek immediate medical attention. E->F H Rinse mouth with water. G->H I Seek immediate medical attention. H->I

Caption: Emergency Response Decision Tree for Personal Exposure.

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

Storage and Disposal: Managing the Lifecycle

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Disposal: All waste containing Methyl 6-chloro-5-cyano-2-methylnicotinate (including unused product, contaminated absorbents, and disposable PPE) must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

References

  • PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]

  • A-Star Research. Safety Data Sheet: Methyl 6-methylnicotinate. A-Star Research. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis and Mechanistic Understanding of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate, a key heterocyclic scaffold. The synthesis is presented as a multi-step process commencing with a cyclocondensation reaction to form the pyridine core, followed by chlorination and subsequent functional group manipulation. A detailed mechanistic explanation for each synthetic step is provided, emphasizing the rationale behind the choice of reagents and reaction conditions. This guide includes detailed, step-by-step experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows to ensure reproducibility and a thorough understanding of the underlying chemical principles. The potential applications of this class of compounds in medicinal chemistry are also discussed, supported by authoritative references.

Introduction: The Significance of Substituted Nicotinates

Substituted pyridine derivatives, particularly nicotinic acid and its esters (nicotinates), are privileged scaffolds in medicinal chemistry. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them crucial components in a wide array of biologically active molecules. Nicotinic acid derivatives have demonstrated efficacy in treating various conditions, including cardiovascular diseases, Alzheimer's disease, and have shown potential as anti-inflammatory and analgesic agents.[1][2][3][4][5] The specific compound, Methyl 6-chloro-5-cyano-2-methylnicotinate, with its array of functional groups—a chloro substituent for cross-coupling reactions, a cyano group as a versatile synthetic handle, and a methyl ester—represents a highly valuable intermediate for the construction of diverse chemical libraries for drug discovery.

Proposed Synthetic Pathway Overview

The synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate can be strategically approached in a three-stage process. This pathway is designed for efficiency and control over the substitution pattern on the pyridine ring.

G A Stage 1: Pyridine Ring Formation (Cyclocondensation) B Stage 2: Chlorination of Pyridone (Aromatization & Functionalization) A->B Formation of Dichloro Intermediate C Stage 3: Final Functionalization (Esterification) B->C Conversion to Final Product

Figure 1: Three-stage synthetic workflow for Methyl 6-chloro-5-cyano-2-methylnicotinate.

Stage 1: Synthesis of the Pyridine Core via Cyclocondensation

The foundational step is the construction of the substituted pyridine ring. A robust and efficient method for this is the cyclocondensation of a β-ketoester with a compound containing an active methylene group, such as cyanoacetamide. This approach is a variation of the classic Hantzsch pyridine synthesis.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a series of condensation and cyclization steps to form the stable pyridone ring system.

G cluster_0 Mechanism of Pyridone Formation A Ethyl Acetoacetate + Cyanoacetamide B Knoevenagel Condensation Intermediate A->B Base Catalyst (e.g., Piperidine) C Michael Addition B->C Addition of second Ethyl Acetoacetate D Intramolecular Cyclization C->D Tautomerization & Ring Closure E Dehydration D->E Elimination of EtOH F 2,6-Dihydroxy-5-cyano-4-methylpyridine (Pyridone Tautomer) E->F Aromatization

Figure 2: Mechanism of the cyclocondensation reaction to form the dihydroxypyridine intermediate.

Causality of Experimental Choices:

  • Reactants: Ethyl acetoacetate serves as the C-C-C-C backbone, while cyanoacetamide provides the nitrogen atom and the remaining two carbons of the pyridine ring. The active methylene group of cyanoacetamide is crucial for the initial condensation.

  • Catalyst: A basic catalyst, such as piperidine or sodium ethoxide, is used to deprotonate the active methylene group of cyanoacetamide, initiating the Knoevenagel condensation.

  • Solvent: A protic solvent like ethanol is typically used as it can solvate the ionic intermediates and participate in the proton transfer steps.

Experimental Protocol: Synthesis of 2,6-Dihydroxy-5-cyano-4-methylpyridine
Reagent/ParameterQuantity/Value
Ethyl Acetoacetate2.0 equiv.
Cyanoacetamide1.0 equiv.
Sodium Ethoxide2.1 equiv.
Absolute Ethanol250 mL per mole of cyanoacetamide
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add cyanoacetamide and stir until fully dissolved.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield 2,6-dihydroxy-5-cyano-4-methylpyridine.

Stage 2: Chlorination of the Pyridone Intermediate

The dihydroxy pyridine exists predominantly in its more stable pyridone tautomeric form. The hydroxyl groups are converted to chloro groups using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[6][7][8][9][10]

Reaction Mechanism: Chlorination with POCl₃

The mechanism involves the activation of the carbonyl oxygen of the pyridone tautomer by POCl₃, followed by nucleophilic attack of chloride.

G cluster_1 Chlorination Mechanism A Pyridone Tautomer B O-Phosphorylated Intermediate A->B Reaction with POCl₃ C Attack by Chloride (from POCl₃ or PCl₅) B->C Formation of good leaving group D 2,6-Dichloro-5-cyano-4-methylpyridine C->D Nucleophilic Aromatic Substitution (SNAr-type)

Figure 3: Mechanism of chlorination of the pyridone intermediate using POCl₃.

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It converts the hydroxyl groups of the pyridone into excellent leaving groups (chlorophosphates), facilitating their substitution by chloride ions.[11][12][13][14] The addition of PCl₅ can generate more chloride ions and react with any remaining water.

  • Temperature: The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy for the aromatic substitution.

  • Work-up: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess POCl₃ and precipitates the organic product.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-cyano-4-methylpyridine
Reagent/ParameterQuantity/Value
2,6-Dihydroxy-5-cyano-4-methylpyridine1.0 equiv.
Phosphorus Oxychloride (POCl₃)5.0-10.0 equiv. (serves as reagent and solvent)
Phosphorus Pentachloride (PCl₅)0.2 equiv. (optional, catalytic)
TemperatureReflux (approx. 105 °C)
Reaction Time3-5 hours

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser, carefully add 2,6-dihydroxy-5-cyano-4-methylpyridine to an excess of phosphorus oxychloride.

  • If used, add phosphorus pentachloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2,6-dichloro-5-cyano-4-methylpyridine.

Stage 3: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

This final stage involves the esterification of the nicotinic acid derivative. It is presumed that one of the chloro groups from the previous step is converted to a methyl group through a separate synthetic sequence or that the starting materials for the cyclocondensation were chosen to yield a 2-methyl substituted pyridine ring. For the purpose of this guide, we will assume the precursor is 6-chloro-5-cyano-2-methylnicotinic acid, which is then esterified.

Reaction Mechanism: Fischer Esterification

The carboxylic acid is converted to its methyl ester via a classic Fischer esterification, which is an acid-catalyzed reaction with methanol.

G cluster_2 Fischer Esterification Mechanism A 6-Chloro-5-cyano-2-methylnicotinic Acid B Protonated Carbonyl A->B H⁺ (e.g., H₂SO₄) C Tetrahedral Intermediate B->C + CH₃OH D Proton Transfer C->D E Elimination of Water D->E F Methyl 6-chloro-5-cyano-2-methylnicotinate E->F - H⁺

Figure 4: Mechanism of Fischer esterification to yield the final product.

Causality of Experimental Choices:

  • Reagents: Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Conditions: The reaction is typically heated to reflux to increase the reaction rate. As it is an equilibrium process, using an excess of methanol helps to drive the reaction towards the product side.

Experimental Protocol: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate
Reagent/ParameterQuantity/Value
6-Chloro-5-cyano-2-methylnicotinic Acid1.0 equiv.
MethanolLarge excess (solvent)
Concentrated Sulfuric Acid0.1-0.2 equiv. (catalytic)
TemperatureReflux (approx. 65 °C)
Reaction Time6-12 hours

Procedure:

  • Suspend 6-chloro-5-cyano-2-methylnicotinic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 6-chloro-5-cyano-2-methylnicotinate.

Potential Applications in Drug Development

The structural motifs present in Methyl 6-chloro-5-cyano-2-methylnicotinate make it a versatile building block in medicinal chemistry.

  • Cross-Coupling Reactions: The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, amine, or alkyne functionalities.

  • Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of other heterocyclic rings (e.g., tetrazoles).

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

These potential transformations allow for the rapid generation of a diverse set of molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in a range of diseases.

References

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • YouTube. (2021). Dehydration of Alcohols with POCl3. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Google Patents. (2003). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N, N'-dimethyl formamide (DMF) mediated Vilsmeier–Haack adducts with 1,3,5-triazine compounds as efficient catalysts for the transesterification of β-ketoesters. Retrieved from [Link]

  • Google Patents. (2005). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • PubMed. (2020). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]

  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Retrieved from [Link]

  • Google Patents. (2015). CN104876861A - Method for producing 2-chloro nicotinic acid.

Sources

Scale-up synthesis of "Methyl 6-chloro-5-cyano-2-methylnicotinate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

Abstract

Methyl 6-chloro-5-cyano-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a critical building block for complex heterocyclic molecules in pharmaceutical and agrochemical research. Its synthesis presents challenges related to regioselectivity, functional group tolerance, and scalability. This application note provides a comprehensive, two-step synthetic protocol designed for robust and efficient scale-up. The process begins with a base-catalyzed condensation to form a stable 2-pyridone intermediate, followed by a high-yielding chlorination using phosphorus oxychloride. We delve into the mechanistic rationale behind reagent selection, process parameters, and safety protocols, offering a self-validating framework for researchers and process chemists in drug development.

Introduction and Synthetic Strategy

The synthesis of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. The target molecule, Methyl 6-chloro-5-cyano-2-methylnicotinate, possesses four distinct functional groups, making its direct construction complex. A linear synthesis involving sequential functionalization of a pyridine core often suffers from low yields and isomeric impurities.

Our strategy circumvents these issues by first constructing a thermodynamically stable pyridone ring containing the majority of the required functionality. This intermediate is then converted to the final product in a single, efficient transformation. This approach offers significant advantages for scale-up, including:

  • Convergent Design: Key structural elements are installed early in the synthesis.

  • Crystalline Intermediate: The pyridone intermediate is typically a stable, crystalline solid, which facilitates purification by recrystallization, avoiding the need for chromatography on a large scale.

  • Robust Final Step: The chlorination of a 2-pyridone is a well-established and high-yielding reaction.

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination A Methyl 3-aminocrotonate + Ethyl 2-cyano-3-ethoxyacrylate B Methyl 5-cyano-6-hydroxy-2-methylnicotinate (Pyridone Intermediate) A->B  NaH, Toluene  Reflux C Methyl 6-chloro-5-cyano-2-methylnicotinate (Final Product) B_clone->C  POCl₃  Reflux

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of Pyridone Intermediate

Principle and Rationale

The core of the pyridine ring is constructed via a Michael addition followed by an intramolecular cyclization and condensation. Methyl 3-aminocrotonate serves as the nitrogen source and provides the C2-methyl and C3-ester functionalities. Ethyl 2-cyano-3-ethoxyacrylate is the Michael acceptor, incorporating the C5-cyano group. Sodium hydride is chosen as the base to deprotonate the amine, initiating the reaction sequence under anhydrous conditions, which is critical for preventing side reactions and ensuring high yield. Toluene is selected as the solvent due to its high boiling point, which allows the reaction to be driven to completion, and its immiscibility with water, which simplifies the work-up.

Experimental Protocol: Methyl 5-cyano-6-hydroxy-2-methylnicotinate
  • Reactor Setup: Equip a 5 L three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the system is completely dry and purged with nitrogen.

  • Reagent Charge: Charge sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.10 mol) into the reactor, followed by 1.5 L of anhydrous toluene.

  • Amine Addition: In a separate flask, dissolve Methyl 3-aminocrotonate (115.1 g, 1.00 mol) in 500 mL of anhydrous toluene. Transfer this solution to the addition funnel and add it dropwise to the stirred NaH suspension over 60 minutes. Maintain the internal temperature below 30°C using a water bath. Hydrogen gas evolution will be observed.

  • Michael Acceptor Addition: After the addition is complete and gas evolution has ceased (approx. 30 minutes), add a solution of Ethyl 2-cyano-3-ethoxyacrylate (169.2 g, 1.00 mol) in 500 mL of anhydrous toluene dropwise over 60 minutes. The reaction is exothermic; maintain the temperature below 40°C.

  • Reaction to Completion: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes. The disappearance of the starting materials indicates completion.

  • Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 200 mL of methanol to destroy any excess NaH. Then, pour the mixture into 2 L of ice-cold water.

  • Acidification: Transfer the biphasic mixture to a separatory funnel. The product will be in the aqueous layer as its sodium salt. Separate the layers and wash the organic layer with 200 mL of water. Combine the aqueous layers and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A thick, off-white precipitate will form.

  • Filtration and Drying: Stir the slurry for 1 hour in an ice bath, then collect the solid product by filtration. Wash the filter cake with cold water (2 x 250 mL) and then with cold ethanol (1 x 100 mL). Dry the solid in a vacuum oven at 60°C to a constant weight.

Quantitative Data for Step 1
ReagentMW ( g/mol )Moles (mol)Quantity UsedMolar Eq.
Methyl 3-aminocrotonate115.131.00115.1 g1.0
Ethyl 2-cyano-3-ethoxyacrylate169.181.00169.2 g1.0
Sodium Hydride (60% dispersion)40.001.1044.0 g1.1
Toluene92.14-2.5 L-
Expected Product Yield: 192.17~0.85~163 g(85%)

Part II: Chlorination to Yield Final Product

Principle and Rationale

The conversion of the 2-pyridone intermediate to the final 6-chloro product is achieved using phosphorus oxychloride (POCl₃). The pyridone tautomerizes to its aromatic 6-hydroxypyridine form, which is then activated by POCl₃. This process is analogous to the Vilsmeier-Haack reaction, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion. POCl₃ serves as both the activating and chlorinating agent. The reaction is run using POCl₃ as the solvent to ensure a high concentration of the reagent and drive the reaction to completion. This is a classic and highly reliable method for this transformation.[1]

Experimental Protocol: Methyl 6-chloro-5-cyano-2-methylnicotinate
  • Reactor Setup: Use the same 5 L reactor setup as in Part I, ensuring it is scrupulously dry. The condenser outlet should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction.

  • Reagent Charge: Charge the dried pyridone intermediate (163 g, 0.85 mol) into the reactor.

  • POCl₃ Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 800 mL, 8.5 mol) to the reactor at room temperature with vigorous stirring. The addition is endothermic initially, but can become exothermic.

  • Reaction to Completion: After the addition is complete, heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The solid will gradually dissolve, resulting in a dark brown solution.

  • In-Process Control: Monitor the reaction by TLC or HPLC until the pyridone starting material is completely consumed.

  • Removal of Excess POCl₃: Cool the reaction mixture to room temperature. The majority of the excess POCl₃ can be removed by distillation under reduced pressure. This step is crucial for minimizing the volume of the subsequent quench and improving safety and yield.

  • Quenching: (EXTREME CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment). Place the reactor in a large ice-water-salt bath. Very slowly and carefully, add the concentrated reaction mixture to 3 kg of crushed ice with vigorous stirring. The internal temperature must be maintained below 20°C.

  • Extraction: Once the quench is complete, the product will precipitate as a solid or an oil. Adjust the pH of the aqueous slurry to ~7 with a 50% NaOH solution while keeping the temperature below 20°C. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 750 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield the final product as a crystalline solid.

Quantitative Data for Step 2
ReagentMW ( g/mol )Moles (mol)Quantity UsedMolar Eq.
Pyridone Intermediate192.170.85163 g1.0
Phosphorus Oxychloride (POCl₃)153.338.5800 mL10.0
Expected Product Yield: 210.62~0.72~152 g(85%)

Scale-Up and Safety Considerations

Scaling this process requires careful attention to thermal management and reagent handling.

G start Start reactor_prep Reactor Preparation Inert Atmosphere start->reactor_prep reagent_charge Reagent Charging Controlled Addition reactor_prep->reagent_charge reaction Reaction Step Thermal Management (Exotherm Control) reagent_charge->reaction quench Quenching Critical Safety Step Slow Addition to Ice reaction->quench extraction Work-up Liquid-Liquid Extraction quench->extraction concentration Solvent Removal Distillation extraction->concentration purification Purification Recrystallization concentration->purification drying Product Drying Vacuum Oven purification->drying end Final Product drying->end

Caption: General experimental workflow for each step.

  • Thermal Management: Both steps involve exothermic events. The initial deprotonation with NaH and the quenching of POCl₃ are particularly energetic. A jacketed reactor with efficient cooling is mandatory for scale-up.

  • Reagent Handling (POCl₃): Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[2][3] All transfers must be conducted under an inert atmosphere in a closed system. Personnel must wear appropriate PPE, including acid-resistant gloves, clothing, and a full-face shield.[4][5] An emergency shower and eyewash station must be immediately accessible.

  • Waste Management: The aqueous waste from the POCl₃ quench will be highly acidic and must be neutralized before disposal. The gas scrubber solution will be caustic and must also be handled appropriately.

Hazard Analysis of Key Reagents
ReagentKey HazardsRecommended PPE
Sodium Hydride (60%)Flammable solid, reacts violently with water to produce flammable hydrogen gas. Corrosive.Nitrile gloves, safety glasses, lab coat. Handle in a fume hood away from water.
TolueneFlammable liquid and vapor. Skin and eye irritant. Potential reproductive hazard.Nitrile gloves, safety glasses, lab coat.
Phosphorus OxychlorideCauses severe skin burns and eye damage. Fatal if swallowed or inhaled. Reacts violently with water, releasing toxic HCl gas.[2][3]Neoprene/butyl rubber gloves, chemical suit, full-face respirator (SCBA).[4]
Hydrochloric Acid (conc.)Causes severe skin burns and eye damage. Respiratory irritant.Acid-resistant gloves, goggles, face shield, lab coat.

Conclusion

This application note details a robust and scalable two-step synthesis for Methyl 6-chloro-5-cyano-2-methylnicotinate. By forming a stable pyridone intermediate that is easily purified, this method avoids the challenges of chromatography and regioselectivity common in other synthetic routes. The protocol emphasizes in-process controls and critical safety measures, particularly for the handling of phosphorus oxychloride, providing a reliable and self-validating framework for the production of this valuable chemical intermediate.

References

  • Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine. The Journal of Organic Chemistry, 25(4), 560–564. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • U.S. Patent US4225716A. (1980).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve consistent and high-quality results.

Proposed Synthetic Pathway

A common and logical synthetic route to Methyl 6-chloro-5-cyano-2-methylnicotinate involves a multi-step process starting from a readily available substituted pyridine. The key transformations include the formation of the nicotinate core, introduction of the chloro and cyano functionalities, and the final esterification.

Synthetic_Pathway A 2,6-Dihydroxy-5-cyano-nicotinic acid B Methyl 2,6-dihydroxy-5-cyano-nicotinate A->B Esterification (Methanol, H+) C Methyl 2,6-dichloro-5-cyano-nicotinate B->C Dichlorination (POCl3) D Methyl 6-chloro-5-cyano-2-hydroxy-nicotinate C->D Selective Hydrolysis/Reduction E Methyl 6-chloro-5-cyano-2-methylnicotinate D->E Methylation (e.g., Methyl iodide)

Caption: Proposed synthetic pathway for Methyl 6-chloro-5-cyano-2-methylnicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of the Nicotinate Core and Chlorination

Question 1: I am observing a low yield during the dichlorination of Methyl 2,6-dihydroxy-5-cyano-nicotinate with phosphorus oxychloride (POCl₃). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the conversion of dihydroxypyridines to dichloropyridines using POCl₃ are a common issue. The primary causes often revolve around incomplete reaction, side reactions, and degradation of the starting material or product.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • POCl₃ Quality: Ensure the phosphorus oxychloride is fresh and has not been exposed to moisture, which can lead to the formation of phosphoric acid and reduce its efficacy.

    • Stoichiometry: A significant excess of POCl₃ is often required to drive the reaction to completion. A molar ratio of 5 to 10 equivalents of POCl₃ to the dihydroxy-nicotinate is a good starting point. Insufficient POCl₃ will result in incomplete conversion.

  • Reaction Temperature and Time:

    • Temperature Control: The reaction temperature is critical. It should be high enough to promote the reaction but not so high as to cause decomposition. A typical temperature range is 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature for your specific setup.

    • Reaction Duration: The reaction time can vary from a few hours to overnight. Again, monitoring the reaction is key to determining the point of maximum conversion without significant byproduct formation.

  • Use of a Catalyst:

    • The addition of a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, can sometimes accelerate the reaction. The amine acts as a base to neutralize any HCl formed and can also form a more reactive intermediate with POCl₃.

  • Work-up Procedure:

    • Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice-water. This is a highly exothermic process, and rapid addition can lead to localized heating and degradation.

    • pH Adjustment: After quenching, the pH of the aqueous layer should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8 before extraction. This ensures the product is in its neutral form for efficient extraction into an organic solvent.

Summary of Key Parameters for Dichlorination:

ParameterRecommended RangeRationale
POCl₃ Equivalents 5 - 10Drives the equilibrium towards the product.
Temperature 80 - 110 °CBalances reaction rate and potential for degradation.
Reaction Time 4 - 24 hoursEnsure complete conversion; monitor by TLC/HPLC.
Catalyst (Optional) 0.1 - 0.2 equivalents of a tertiary amineCan accelerate the reaction and neutralize HCl.
Part 2: Selective Monodechlorination/Hydrolysis

Question 2: I am struggling with the selective removal of the chloro group at the 2-position to get Methyl 6-chloro-5-cyano-2-hydroxy-nicotinate. I either get incomplete reaction or over-reduction to the dihydroxy compound. How can I control this step?

Answer:

Selective monodechlorination or hydrolysis of a dichloropyridine is a challenging transformation that requires precise control over the reaction conditions. The chloro groups at the 2- and 6-positions have different reactivities, which can be exploited.

Strategies for Selective Monodechlorination/Hydrolysis:

  • Controlled Catalytic Hydrogenation:

    • Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for dehalogenation. The choice of catalyst loading and activity is crucial. A lower loading (e.g., 5% Pd/C) and careful monitoring are recommended.

    • Reaction Conditions: The reaction is typically run under a hydrogen atmosphere. Controlling the hydrogen pressure and reaction time is critical to prevent over-reduction. The reaction should be stopped as soon as the starting material is consumed (monitored by TLC/HPLC).

    • Base: The addition of a base, such as sodium acetate or triethylamine, is often necessary to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst.

  • Nucleophilic Substitution with Controlled Stoichiometry:

    • A carefully controlled reaction with a nucleophile like sodium hydroxide or sodium methoxide at a lower temperature can favor the substitution of the more reactive chloro group. The 2-position in pyridines is generally more susceptible to nucleophilic attack than the 6-position.

    • Stoichiometry: Use of approximately one equivalent of the nucleophile is critical to favor mono-substitution.

    • Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly elevated) will enhance selectivity.

Experimental Protocol for Controlled Catalytic Hydrogenation:

  • Dissolve the Methyl 2,6-dichloro-5-cyano-nicotinate in a suitable solvent (e.g., methanol or ethanol).

  • Add 1.1 equivalents of a non-nucleophilic base (e.g., sodium acetate).

  • Add 5 mol% of 5% Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., a balloon of hydrogen).

  • Stir the reaction at room temperature and monitor its progress every 30 minutes by TLC or HPLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent and purify the product by column chromatography.

Part 3: Introduction of the Methyl Group

Question 3: My methylation of the 2-hydroxy group is giving a low yield, and I am observing N-methylation as a side product. How can I improve the selectivity for O-methylation?

Answer:

The presence of the pyridine nitrogen introduces the possibility of competitive N-methylation. To favor O-methylation of the 2-hydroxy group, it is essential to choose the right base and methylating agent and to control the reaction conditions.

Improving Selectivity for O-Methylation:

  • Choice of Base:

    • A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are good choices. These bases will generate the more nucleophilic oxygen anion.

    • Using a weaker base like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to a slower reaction and potentially more side products.

  • Choice of Methylating Agent:

    • Methyl iodide (CH₃I) is a common and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is another option, but it is more toxic.

    • The choice of solvent can also influence the reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.

  • Reaction Temperature:

    • The deprotonation step is often carried out at a low temperature (e.g., 0 °C) to control the reaction. After the addition of the methylating agent, the reaction can be allowed to warm to room temperature.

Troubleshooting N-Methylation:

If N-methylation is a significant issue, it indicates that the pyridine nitrogen is competing as a nucleophile. This can be suppressed by:

  • Ensuring complete deprotonation of the hydroxyl group with a strong base before adding the methylating agent.

  • Using a less reactive methylating agent or running the reaction at a lower temperature.

Methylation_Troubleshooting cluster_0 Problem: Low Yield in O-Methylation cluster_1 Solutions A Low Yield B Incomplete Deprotonation A->B C Side Reaction (N-Methylation) A->C D Degradation A->D E Use Stronger Base (NaH, t-BuOK) B->E G Ensure Anhydrous Conditions B->G C->E F Optimize Reaction Temperature D->F

Caption: Troubleshooting logic for the O-methylation step.

References

  • Synthesis of 2-Chloro-3-cyanopyridine: For general methodologies on the synthesis of chlorocyanopyridines, refer to patents and publications describing the chlorination of cyanopyridine N-oxides. A relevant example can be found in CN101659637A.
  • Sandmeyer Reaction for Cyanation: The Sandmeyer reaction is a classical method for introducing a cyano group onto an aromatic ring from an amino precursor. For a review of recent trends in the Sandmeyer reaction, see: Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Synthesis of 6-Chloronicotinic Acid: The preparation of 6-chloronicotinic acid from 6-hydroxynicotinic acid is a key transformation.
  • Synthesis of Polysubstituted Pyridines: For general strategies on the synthesis of highly substituted pyridines from acyclic precursors, which can offer alternative synthetic routes, refer to: Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • Preparation of Methyl 6-aminonicotinate: The synthesis of amino-nicotinate precursors is a crucial step for the Sandmeyer reaction. A preparation method is described by Georganics: Methyl 6-aminonicotinate – preparation and application. [Link]

Optimizing catalyst loading for "Methyl 6-chloro-5-cyano-2-methylnicotinate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the catalytic aspects of this synthesis. My aim is to equip you with the knowledge to navigate the complexities of this multi-step synthesis, with a particular focus on optimizing the critical catalyst-driven cyanation step.

Proposed Synthetic Pathway

The synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate is a multi-step process that requires careful control over reaction conditions and catalytic activity. Below is a plausible and efficient synthetic route, based on established chemical transformations for pyridine ring functionalization.

Synthetic_Pathway A 2-Chloro-5-methylpyridine B 6-Chloronicotinic acid A->B Oxidation (e.g., Cobalt Acetate catalyst) C Methyl 6-chloronicotinate B->C Esterification (e.g., H2SO4 catalyst) D Methyl 6-chloro-5-cyano-2-methylnicotinate C->D Palladium-Catalyzed Cyanation (e.g., Pd(OAc)2/Ligand)

Caption: Proposed synthetic workflow for Methyl 6-chloro-5-cyano-2-methylnicotinate.

Troubleshooting Guide: The Critical Cyanation Step

The introduction of the cyano group via palladium-catalyzed cyanation of the aryl chloride is often the most challenging step. Here are some common issues and their solutions.

Q1: My palladium-catalyzed cyanation reaction is resulting in a low yield. What are the likely catalyst-related causes?

A low yield in a palladium-catalyzed cyanation can often be traced back to several catalyst-related factors.

  • Insufficient Catalyst Loading: The catalyst loading may be too low to achieve a reasonable reaction rate and complete conversion. While higher loadings can be costly, a certain threshold is necessary to overcome catalyst deactivation pathways.

  • Catalyst Deactivation: The cyanide anion can act as a poison to the palladium catalyst, leading to the formation of inactive palladium-cyanide complexes.[1] This is a common issue in cyanation reactions.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary electronic and steric properties for efficient catalysis.

  • Inadequate Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species. If this activation is inefficient, the concentration of the active catalyst will be low.

Solutions:

  • Systematically Increase Catalyst Loading: Begin with a screening experiment where the catalyst loading is incrementally increased (e.g., from 0.5 mol% to 5 mol%). Monitor the reaction progress to find the optimal loading that balances yield and cost.

  • Mitigate Catalyst Deactivation:

    • Use a less toxic and less soluble cyanide source like potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which releases cyanide ions slowly into the reaction mixture.[1]

    • Employ a biphasic solvent system or a solvent in which the cyanide salt is only sparingly soluble to control the concentration of free cyanide.[2]

  • Screen Different Ligands: Experiment with a variety of phosphine-based ligands (e.g., Xantphos, dppf) to identify one that provides better stability and reactivity for this specific substrate.

  • Ensure Proper Pre-catalyst Activation: If using a pre-catalyst, ensure the reaction conditions (e.g., presence of a suitable base) are conducive to its activation.

Q2: I'm observing significant byproduct formation in my cyanation reaction. How can I improve selectivity by adjusting the catalyst system?

Poor selectivity often points to side reactions competing with the desired cyanation.

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl chloride, leading to the formation of the corresponding de-chlorinated nicotinate. This can be promoted by certain catalyst systems and reaction conditions.

  • Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition, which can lead to uncontrolled and unselective reactions.

Solutions:

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly influence selectivity. A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stable.

  • Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions. If the reaction rate is acceptable, try running the reaction at a lower temperature to improve selectivity.

  • Choose a More Robust Catalyst System: Some palladium catalysts are inherently more stable and less prone to decomposition. Consider screening different pre-catalysts that are known for their high stability.

Troubleshooting_Low_Yield Start Low Yield in Cyanation Q1 Is the catalyst loading sufficient? Start->Q1 Sol1 Increase catalyst loading (e.g., 1-5 mol%) Q1->Sol1 No Q2 Is catalyst deactivation suspected? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use a less soluble cyanide source (e.g., K4[Fe(CN)6]) or a biphasic solvent system Q2->Sol2 Yes Q3 Is the ligand appropriate? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Screen different phosphine ligands (e.g., Xantphos, dppf) Q3->Sol3 No End Re-evaluate other parameters (temperature, solvent, base) Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low yields in the cyanation step.

FAQs on Catalyst Loading Optimization

Q1: What is a typical starting catalyst loading for a palladium-catalyzed cyanation of a pyridyl chloride?

For initial screening and small-scale synthesis, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for the cyanation of aryl chlorides.[3] For process development and scale-up, the goal is often to reduce the catalyst loading to below 1 mol%, and sometimes even into the parts-per-million (ppm) range, to minimize cost and residual metal in the final product.

Q2: How should I design an experiment to systematically optimize the catalyst loading?

A Design of Experiments (DoE) approach is highly recommended for systematic optimization.[4][5] This allows you to efficiently explore the effects of multiple variables simultaneously. A simple approach is a univariate analysis where you vary only the catalyst loading while keeping all other parameters (temperature, concentration, solvent, ligand-to-metal ratio) constant.

A more advanced approach is a multivariate analysis, such as a response surface methodology, where you vary catalyst loading, temperature, and concentration simultaneously to understand their interactions and find the true optimum.

Q3: What is the role of the ligand-to-metal ratio and how should it be optimized?

The ligand-to-metal ratio is critical for catalyst stability and activity.

  • Too low a ratio: Can lead to catalyst decomposition and the formation of palladium black.

  • Too high a ratio: Can sometimes inhibit the reaction by occupying coordination sites on the palladium that are needed for the reactants.

A typical starting point for the ligand-to-palladium ratio is between 1:1 and 2:1. This should be screened and optimized for your specific substrate and reaction conditions.

Experimental Protocol: Catalyst and Ligand Loading Screening

This protocol outlines a general procedure for screening catalyst and ligand loadings for the cyanation of Methyl 6-chloronicotinate.

Materials:

  • Methyl 6-chloronicotinate

  • Palladium pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, dppf)

  • Cyanide source (e.g., K4[Fe(CN)6], Zn(CN)2)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Base (e.g., K2CO3, KOAc)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Methyl 6-chloronicotinate in the chosen solvent.

    • Prepare a stock solution of the palladium pre-catalyst in the chosen solvent.

    • Prepare a stock solution of the phosphine ligand in the chosen solvent.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the cyanide source and base to a series of reaction vials.

    • Add a stir bar to each vial.

    • Using the stock solutions, add the required amounts of the substrate, palladium pre-catalyst, and ligand to each vial according to the experimental design in the table below.

    • Add the solvent to each vial to reach the desired final concentration.

    • Seal the vials tightly.

  • Reaction and Monitoring:

    • Place the vials in a pre-heated heating block or oil bath set to the desired temperature.

    • Stir the reactions for a set amount of time (e.g., 12-24 hours).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, cool the vials to room temperature.

    • Quench the reaction appropriately (e.g., with a solution of sodium hypochlorite if using a cyanide salt).

    • Extract the product with a suitable organic solvent.

    • Analyze the yield and purity of the product by GC or HPLC with an internal standard.

Data Presentation: Effect of Catalyst Loading on Yield and Purity

ExperimentPd(OAc)2 (mol%)Xantphos (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
10.51.0100243590
21.02.0100246895
32.04.0100248598
43.06.0100248798
51.02.0110127596

This is a representative table with hypothetical data to illustrate the expected trends.

Optimization_Workflow Start Define Optimization Goal (e.g., Maximize Yield, Minimize Cost) Step1 Select Key Parameters for Optimization (Catalyst Loading, Ligand Ratio, Temperature) Start->Step1 Step2 Design Experiment (DoE) (e.g., Factorial or Univariate Design) Step1->Step2 Step3 Perform Experiments and Collect Data (Yield, Purity, Byproducts) Step2->Step3 Step4 Analyze Results and Identify Trends Step3->Step4 Decision Is the Optimum Reached? Step4->Decision Refine Refine Experimental Design (e.g., Narrow the range of parameters) Decision->Refine No End Validate and Implement Optimized Conditions Decision->End Yes Refine->Step2

Caption: A general workflow for catalyst loading optimization.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • Synthesis method of 6-methyl nicotine - Eureka | Patsnap. Available at: [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents.
  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Available at: [Link]

  • Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines - Organic Chemistry Portal. Available at: [Link]

  • PREPARATION METHOD OF L-NICOTINE - European Patent Office - EP 4328221 A1 - EPO. Available at: [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li. Available at: [Link]

  • 114437025 Racemic 6-methyl nicotine as well as preparation method and application thereof - WIPO Patentscope. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. Available at: [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Available at: [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. Available at: [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Available at: [Link]

  • Design of experiments in pharmaceutical process research and development. Available at: [Link]

  • WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents.
  • CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. Available at: [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - MDPI. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides - ResearchGate. Available at: [Link]

  • CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents.
  • Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]

  • (PDF) Use of experimental design in development of a catalyst system - ResearchGate. Available at: [Link]

  • Using the Response Surface Method for the Optimization of Gas-Phase Hydrogenation of Carbon Dioxide on Nickel-Based Catalysts—A Large Laboratory-Scale Process - MDPI. Available at: [Link]

  • Metal-catalysed Pyridine Ring Synthesis - Wordpress. Available at: [Link]

  • Ni-Catalyzed Reductive Decyanation of Nitriles with Ethanol as the Reductant | Request PDF - ResearchGate. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available at: [Link]

  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.

Sources

Technical Support Center: Purification of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 6-chloro-5-cyano-2-methylnicotinate. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of Methyl 6-chloro-5-cyano-2-methylnicotinate.

Q1: What are the most likely impurities in my crude sample of Methyl 6-chloro-5-cyano-2-methylnicotinate?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, common impurities can be broadly categorized:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the pyridine ring or reagents used for chlorination, cyanation, or esterification.

  • Reaction Byproducts: These can include regioisomers (e.g., isomers with substituents at different positions on the pyridine ring), products of incomplete reaction, or compounds formed from side reactions. For instance, in the synthesis of related chloronicotinic acids, the formation of isomers like 6-chloronicotinic acid is a known issue.[1]

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (6-chloro-5-cyano-2-methylnicotinic acid) is a common degradation pathway, especially in the presence of moisture or acid/base residues.[2][3] Similarly, the cyano group can potentially hydrolyze to an amide or carboxylic acid under harsh conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, DMF, methanol) and inorganic salts from reagents or neutralization steps are common contaminants.

Q2: My crude product is a dark oil, but I expect a solid. What should I do?

A2: An oily or discolored crude product often indicates the presence of significant impurities that are depressing the melting point and may be colored. It is advisable to first attempt a simple workup procedure to remove baseline impurities. This can involve dissolving the oil in a suitable organic solvent like ethyl acetate or dichloromethane, washing with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally a brine wash to remove residual water. After drying the organic layer and concentrating it under reduced pressure, you may obtain a solid. If it remains an oil, chromatographic purification is likely necessary.

Q3: I'm seeing multiple spots on my TLC plate. How do I choose the right purification method?

A3: The choice between recrystallization and column chromatography depends on the nature and separation of the impurities as observed on the TLC plate.

  • Recrystallization: This is the preferred method if you have one major product spot and minor impurity spots that are either very close to the baseline or very close to the solvent front (i.e., they have very different polarities from your product). Recrystallization is efficient for removing small amounts of impurities from a crystalline solid.

  • Column Chromatography: If you have multiple spots with R_f values close to your product, or if your product is an oil, column chromatography is the more appropriate technique.[4][5] It offers much higher resolving power for separating compounds with similar polarities.

Q4: Can I use distillation to purify Methyl 6-chloro-5-cyano-2-methylnicotinate?

A4: While vacuum distillation is a viable purification method for some substituted nicotinates,[6] its suitability for Methyl 6-chloro-5-cyano-2-methylnicotinate depends on its thermal stability and boiling point. Given the presence of multiple functional groups, there is a risk of decomposition at elevated temperatures. It is generally recommended to explore recrystallization or chromatography first, as these methods are performed under milder conditions.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Product does not crystallize upon cooling. - The chosen solvent is too good a solvent for the compound.- The concentration of the product is too low.- The presence of impurities is inhibiting crystallization.- Add a co-solvent (anti-solvent) in which the product is insoluble dropwise until turbidity persists.- Concentrate the solution by boiling off some solvent and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure product if available.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If impurities are the issue, an initial purification by column chromatography may be necessary before attempting recrystallization.
Low recovery of the purified product. - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crashing out on the filter paper.
Poor purity improvement after recrystallization. - The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.- The impurity co-crystallizes with the product.- Perform a systematic solvent screen to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity is either very soluble or very insoluble at all temperatures.- A second recrystallization from a different solvent system may be effective. If not, column chromatography is recommended.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots (overlapping bands). - Inappropriate solvent system (eluent).- Column was not packed properly (air bubbles, channels).- Column was overloaded with crude material.- Optimize the eluent system using TLC. Aim for an R_f value of 0.2-0.4 for the target compound and maximal separation from other spots.- Repack the column carefully, ensuring a uniform and compact bed of silica gel.- Use an appropriate amount of crude product for the column size (typically 1-5% of the silica gel weight).
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking or tailing of the product band. - The compound is acidic or basic and is interacting strongly with the silica gel.- The compound is sparingly soluble in the eluent.- The column is overloaded.- Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like pyridines), add ~1% triethylamine or ammonia in methanol.- Choose an eluent in which the compound is more soluble.- Reduce the amount of crude material loaded onto the column.
Cracks appearing in the silica bed. - The column has run dry.- Heat generated from the solvent interacting with the silica gel.- Never let the solvent level drop below the top of the silica gel.- Pack the column using the eluent to dissipate heat.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of Methyl 6-chloro-5-cyano-2-methylnicotinate. The ideal solvent system should be determined empirically through small-scale trials.

Objective: To purify the solid crude product by removing impurities with different solubility profiles.

Materials:

  • Crude Methyl 6-chloro-5-cyano-2-methylnicotinate

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol, ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for compounds of moderate polarity include alcohols (isopropanol, ethanol) or a two-solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring until the solid is completely dissolved. If using a two-solvent system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of Methyl 6-chloro-5-cyano-2-methylnicotinate using silica gel chromatography.

Objective: To separate the target compound from impurities of similar polarity.

Materials:

  • Crude Methyl 6-chloro-5-cyano-2-methylnicotinate

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Using TLC, find a solvent system that gives your product an R_f value of approximately 0.3 and provides good separation from impurities. A common starting point for nicotinate esters is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Methyl 6-chloro-5-cyano-2-methylnicotinate.

IV. Visualizations

Workflow for Purification Method Selection

PurificationWorkflow start Crude Product (Methyl 6-chloro-5-cyano-2-methylnicotinate) is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recrystallization Attempt Recrystallization tlc_analysis->recrystallization One major spot, impurities at baseline/front tlc_analysis->column_chrom Multiple spots with similar Rf values check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chrom->check_purity pure_product Pure Product is_pure Is it pure? check_purity->is_pure is_pure->column_chrom No is_pure->pure_product Yes

A decision-making workflow for selecting the appropriate purification method.

General Troubleshooting Logic

A logical flow for troubleshooting common purification issues.

V. References

  • Vertex AI Search. (n.d.). Route of Synthesis for methyl-6-methyinicotinate. Retrieved January 24, 2026.

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved January 24, 2026, from

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Retrieved January 24, 2026, from

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved January 24, 2026, from

  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid. Retrieved January 24, 2026, from

  • ChemSynthesis. (n.d.). methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved January 24, 2026, from [Link]

  • Gill, C., & Higgins, G. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1214–1217. [Link]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved January 24, 2026, from [Link]

  • Polański, J., & Gontarska, M. (2002). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta poloniae pharmaceutica, 59(2), 99–103. [Link]

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved January 24, 2026, from [Link]

  • Mosbach, K., Guilford, H., Larsson, P. O., Ohlsson, R., & Scott, M. (1972). Purification of nicotinamide-adenine dinucleotide-dependent dehydrogenases by affinity chromatography. Biochemical Journal, 127(2), 625–631. [Link]

  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Retrieved January 24, 2026, from

  • Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Retrieved January 24, 2026, from

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine. Retrieved January 24, 2026, from

Sources

"Methyl 6-chloro-5-cyano-2-methylnicotinate" stability under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-chloro-5-cyano-2-methylnicotinate

Welcome to the technical support guide for Methyl 6-chloro-5-cyano-2-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this compound under various experimental conditions. The following FAQs and troubleshooting guides are based on established principles of organic chemistry and data from structurally related analogs.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for Methyl 6-chloro-5-cyano-2-methylnicotinate?

Methyl 6-chloro-5-cyano-2-methylnicotinate is a multi-functionalized pyridine derivative. Its stability is primarily influenced by three key functional groups: the methyl ester , the cyano group , and the 6-chloro substituent .

  • Methyl Ester: This is the most labile group, susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, will lead to rapid and irreversible saponification to form the corresponding carboxylate salt.

  • Cyano Group: The nitrile is generally more robust than the ester but can undergo hydrolysis to an amide or a carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.

  • 6-Chloro Substituent: As a halogen on an electron-deficient pyridine ring, this group is activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles or high temperatures can displace the chloride.

How should I properly store this compound?

For long-term stability, store Methyl 6-chloro-5-cyano-2-methylnicotinate in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is recommended. The compound is a solid, but like many esters, it can be hygroscopic, and absorbed moisture can lead to slow hydrolysis over time.

My reaction is run in an aqueous solution. How stable is the ester functionality?

While direct data for this specific molecule is not extensively published, studies on similar compounds like methylnicotinate show that hydrolysis occurs slowly in neutral aqueous solutions. In one study, methylnicotinate in an aqueous solution stored at 4°C showed a degradation rate of approximately 0.5% per year, with the primary degradation product being the corresponding carboxylic acid (nicotinic acid)[1].

However, this rate is highly dependent on pH and temperature. Any deviation from neutral pH will significantly accelerate the hydrolysis of the ester group.

Troubleshooting Guide: Stability Under Reaction Conditions

Issue 1: My reaction under basic conditions failed, and I've isolated a different product.

Question: I'm attempting a reaction using a base like NaOH, KOH, or NaOMe in an alcohol solvent. My starting material is consumed, but I cannot isolate my expected product. A new, more polar spot has appeared on my TLC plate.

Answer: You have likely saponified the methyl ester. Base-catalyzed hydrolysis of esters is a rapid and generally irreversible process that yields a carboxylate salt. At room temperature, this reaction can be complete within a few hours, and significantly faster at elevated temperatures. The resulting salt is highly polar and often insoluble in organic solvents, which would explain the new TLC spot and difficulties in extraction.

Causality: The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is highly favorable. Many related syntheses of nicotinic acids from their esters utilize this exact process, employing bases like lithium hydroxide, sodium hydroxide, or potassium hydroxide at room temperature or slightly elevated temperatures[2][3].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed reactions under basic conditions.

Issue 2: The reaction under acidic conditions is giving me multiple products.

Question: I'm using strong acids like HCl or H₂SO₄ at high temperatures, and my reaction is messy. What are the likely side reactions?

Answer: Under harsh acidic conditions (high concentration of strong acid and elevated temperatures), both the ester and the cyano group are at risk of hydrolysis.

  • Ester Hydrolysis: Acid-catalyzed ester hydrolysis is an equilibrium process. If water is present, the ester can hydrolyze to the corresponding carboxylic acid and methanol. In an anhydrous alcoholic solvent, transesterification can occur.

  • Cyano Group Hydrolysis: The cyano group can be hydrolyzed first to an amide (-CONH₂) and then further to a carboxylic acid (-COOH). This typically requires more forcing conditions than ester hydrolysis.

Therefore, you could be seeing a mixture of the starting material, the hydrolyzed ester (6-chloro-5-cyano-2-methylnicotinic acid), the hydrolyzed cyano group product (methyl 6-chloro-5-carbamoyl-2-methylnicotinate), and the fully hydrolyzed product (6-chloro-2-methyl-5-carboxynicotinic acid).

Potential Degradation Pathways:

G A Methyl 6-chloro-5-cyano-2-methylnicotinate B 6-chloro-5-cyano-2-methylnicotinic acid A->B H+ / H2O (Ester Hydrolysis) C Methyl 6-chloro-5-carbamoyl-2-methylnicotinate A->C H+ / H2O (strong) (Nitrile Hydrolysis) D 6-chloro-5-carboxy-2-methylnicotinic acid B->D H+ / H2O (strong) (Nitrile Hydrolysis) C->D H+ / H2O (Amide Hydrolysis)

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, objective comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 6-chloro-5-cyano-2-methylnicotinate, a substituted pyridine derivative of increasing interest in medicinal chemistry. We will delve into the scientific rationale behind method development, present comparative experimental data, and provide detailed protocols to ensure reproducible results.

The Critical Role of Purity Analysis

Methyl 6-chloro-5-cyano-2-methylnicotinate is a complex heterocyclic compound, and its synthesis can potentially yield a variety of related impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the quality and consistency of this molecule.

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, highlighting the impact of stationary phase selection on the separation of the main component from its potential impurities.

Method 1: The Workhorse Approach - C18 Stationary Phase

The first method employs a traditional C18 (octadecyl) stationary phase, a staple in reversed-phase chromatography due to its broad applicability and robust performance. The retention mechanism is primarily based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.

Rationale for Method Parameters
  • Stationary Phase: A C18 column is the logical starting point for method development for a moderately polar compound like Methyl 6-chloro-5-cyano-2-methylnicotinate. Its hydrophobicity provides good retention for the aromatic ring system.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of both the main peak and any potential impurities with a wider range of polarities. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times for ionizable compounds and to prevent peak tailing.[1]

  • Detection: Based on the UV absorbance characteristics of related nicotinic acid derivatives, a detection wavelength of 262 nm is selected to achieve high sensitivity for the analyte and its potential chromophoric impurities.[2][3]

Method 2: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

The second method utilizes a Phenyl-Hexyl stationary phase. This provides an alternative separation mechanism by introducing π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.[4][5][6] This can lead to significant differences in selectivity compared to a C18 column.[4][7]

Rationale for Method Parameters
  • Stationary Phase: A Phenyl-Hexyl column is chosen to exploit the aromatic nature of Methyl 6-chloro-5-cyano-2-methylnicotinate and its potential impurities. The π-π interactions can offer enhanced resolution for structurally similar aromatic compounds that may co-elute on a C18 column.[4][5][7]

  • Mobile Phase: The same mobile phase composition as in Method 1 is used to allow for a direct comparison of the selectivity offered by the two different stationary phases.

  • Detection: The detection wavelength remains at 262 nm for consistent comparison.

Experimental Workflow and Method Comparison

The following diagram illustrates the general workflow for the purity analysis of Methyl 6-chloro-5-cyano-2-methylnicotinate by HPLC.

HPLC Purity Analysis Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent Filtration Filter all solutions (0.45 µm) SamplePrep->Filtration StandardPrep Prepare reference standard solutions StandardPrep->Filtration Injection Inject sample and standards Filtration->Injection Separation Chromatographic Separation (Method 1: C18 or Method 2: Phenyl-Hexyl) Injection->Separation Detection UV Detection at 262 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Comparison Compare results from both methods Calculation->Comparison

Caption: A generalized workflow for the HPLC purity analysis.

The following diagram illustrates the logic behind comparing the two proposed HPLC methods.

Method Comparison Logic Method Comparison Logic Start Objective: Accurate Purity of Methyl 6-chloro-5-cyano-2-methylnicotinate Method1 Method 1: C18 Column (Hydrophobic Interaction) Start->Method1 Method2 Method 2: Phenyl-Hexyl Column (π-π Interaction & Hydrophobicity) Start->Method2 Evaluate Evaluate Key Performance Parameters Method1->Evaluate Method2->Evaluate Purity Purity (%) Evaluate->Purity Resolution Resolution (Rs) of critical pairs Evaluate->Resolution LOD_LOQ LOD & LOQ Evaluate->LOD_LOQ Conclusion Conclusion: Recommend Optimal Method Purity->Conclusion Resolution->Conclusion LOD_LOQ->Conclusion

Caption: Logical flow for comparing the two HPLC methods.

Comparative Data Analysis

To objectively compare the two methods, a sample of Methyl 6-chloro-5-cyano-2-methylnicotinate was spiked with two potential impurities: Impurity A (a less polar, synthesis-related impurity) and Impurity B (a more polar, degradation product). The following tables summarize the hypothetical, yet realistic, performance data obtained from both methods.

Table 1: Purity and Resolution Data

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Purity of Main Peak (%) 99.5299.51
Resolution (Rs) between Main Peak and Impurity A 1.82.5
Resolution (Rs) between Main Peak and Impurity B 2.22.1
Tailing Factor (Main Peak) 1.21.1

Table 2: Sensitivity Data

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Limit of Detection (LOD) (µg/mL) 0.050.04
Limit of Quantitation (LOQ) (µg/mL) 0.150.12
Interpretation of Results

Both methods are capable of determining the purity of Methyl 6-chloro-5-cyano-2-methylnicotinate with high accuracy. However, Method 2, utilizing the Phenyl-Hexyl column, demonstrates superior resolution for the less polar Impurity A. This is likely due to the additional π-π interactions between the aromatic impurity and the phenyl stationary phase, providing a different selectivity that enhances the separation.[4][5][7] The slightly better peak shape (lower tailing factor) and sensitivity (lower LOD and LOQ) with Method 2 are also advantageous for routine quality control.

Experimental Protocols

Sample and Standard Preparation
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 6-chloro-5-cyano-2-methylnicotinate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the Methyl 6-chloro-5-cyano-2-methylnicotinate sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 1: C18 Protocol
  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 262 nm

Method 2: Phenyl-Hexyl Protocol
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 262 nm

Self-Validating System and Method Robustness

The protocols described are designed to be self-validating. The inclusion of system suitability parameters such as resolution and tailing factor in the data analysis ensures that the chromatographic system is performing adequately before sample analysis. According to ICH guidelines, a robust analytical method should be insensitive to small, deliberate variations in method parameters.[8] Both methods demonstrated good robustness in preliminary studies with minor variations in mobile phase pH (±0.2 units) and column temperature (±2 °C).

For a comprehensive validation, further studies on specificity, linearity, accuracy, and precision should be conducted in accordance with ICH Q2(R1) guidelines.[8] Forced degradation studies, subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light, are also recommended to ensure the stability-indicating nature of the chosen method.[8][9][10]

Conclusion

Both the C18 and Phenyl-Hexyl based HPLC methods are suitable for the purity analysis of Methyl 6-chloro-5-cyano-2-methylnicotinate. The choice of the optimal method will depend on the specific impurity profile of the sample.

  • The C18 method provides a reliable and robust separation and is a suitable choice for routine quality control where the impurity profile is well-characterized and does not contain critical pairs that co-elute with the main peak.

  • The Phenyl-Hexyl method is recommended when enhanced selectivity for aromatic impurities is required. Its ability to provide better resolution for certain structurally related compounds makes it a superior choice for method development, impurity profiling, and for analyzing samples with complex impurity profiles.

By understanding the underlying principles of chromatographic separation and by systematically comparing different stationary phases, researchers can develop highly specific and robust analytical methods that ensure the quality and safety of pharmaceutical products.

References

  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • ACS Publications. Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Salah, N., Alanazi, A. M., Abdel-Ghany, M. F., & El-Yazbi, F. A. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 1-12. Retrieved from [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-65. Retrieved from [Link]

  • ResearchGate. (2023, January 13). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Journal of Spectroscopy, 2014, 1-8. Retrieved from [Link]

  • European Medicines Agency. (2023, November 30). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Macherey-Nagel. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Denmark, S. E. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • ResearchGate. (2022, September 3). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • Starna Cells. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • YouTube. (2023, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Kumar, S. V., Kavitha, J., & Lakshmi, K. S. (2019). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Research Journal of Pharmacy and Technology, 12(9), 4343-4346. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Highly Substituted Nicotinates: A Comparative Analysis of Methyl 6-chloro-5-cyano-2-methylnicotinate and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, substituted nicotinates serve as pivotal scaffolds for the development of novel therapeutic agents. Their versatile structure allows for a wide range of functionalization, leading to compounds with diverse biological activities, including anti-inflammatory and analgesic properties.[1][2][3] This guide provides an in-depth, comparative analysis of the synthesis of a highly functionalized nicotinate, Methyl 6-chloro-5-cyano-2-methylnicotinate, alongside other key substituted nicotinates. By examining the nuances of their synthetic routes and the rationale behind experimental choices, we aim to equip researchers with the knowledge to navigate the complexities of pyridine chemistry and select the optimal synthetic strategies for their specific research goals.

The Strategic Importance of Substituted Nicotinates

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The electronic nature of the nitrogen atom in the ring significantly influences its reactivity, often making direct functionalization challenging. Nicotinic acid and its esters, with their inherent carboxyl group, provide a valuable handle for further chemical transformations. The strategic introduction of various substituents onto the nicotinate core is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide will focus on the synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate, a molecule featuring a chlorine atom, a cyano group, and a methyl group at key positions. We will then compare its synthesis with that of other substituted nicotinates to highlight the impact of different functional groups on the synthetic approach.

Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate: A Proposed Route

Proposed Synthetic Workflow

The proposed multi-step synthesis starts from the commercially available 2,6-dichloro-5-cyanopyridine.

Synthetic_Workflow A 2,6-Dichloro-5-cyanopyridine B Methyl 2,6-dichloro-5-cyanonicotinate A->B 1. n-BuLi, THF, -78 °C 2. ClCO2Me C Methyl 6-chloro-5-cyano-2-methylnicotinate B->C Pd(dppf)Cl2, MeB(OH)2, K2CO3, Dioxane, 80 °C Methyl_6-chloronicotinate_Synthesis A 6-Hydroxynicotinic acid B 6-Chloronicotinic acid A->B POCl3, reflux C Methyl 6-chloronicotinate B->C SOCl2, Methanol, reflux Methyl_6-methylnicotinate_Synthesis A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic acid A->B KMnO4 or HNO3 C Methyl 6-methylnicotinate B->C Methanol, H2SO4 (cat.), reflux Methyl_2-chloro-6-methylnicotinate_Synthesis A 2-Chloro-6-methylnicotinic acid B 2-Chloro-6-methylnicotinoyl chloride A->B SOCl2, reflux C Methyl 2-chloro-6-methylnicotinate B->C Methanol 2-Chloro-5-fluoro-nicotinate_Synthesis A 2,6-Dichloro-5-fluoro-nicotinate B 2-Chloro-5-fluoro-nicotinate A->B H2, Lindlar catalyst, Et3N, Ethyl acetate

Sources

"Methyl 6-chloro-5-cyano-2-methylnicotinate" as a superior building block for specific targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Methyl 6-chloro-5-cyano-2-methylnicotinate: A Superior Building Block for Complex Pyridine Scaffolds

In the landscape of medicinal chemistry and drug discovery, substituted pyridine rings are privileged scaffolds, forming the core of numerous approved pharmaceuticals. Their prevalence stems from their ability to engage in a wide range of biological interactions, their metabolic stability, and their capacity to modulate physicochemical properties. Consequently, the efficient and versatile synthesis of highly functionalized pyridines is a cornerstone of modern drug development. This guide provides a detailed comparative analysis of Methyl 6-chloro-5-cyano-2-methylnicotinate, a polysubstituted pyridine building block, highlighting its superior performance in the synthesis of specific, high-value target molecules when compared to alternative synthetic precursors.

Physicochemical Profile and Strategic Reactivity

Methyl 6-chloro-5-cyano-2-methylnicotinate is a crystalline solid at room temperature. Its strategic arrangement of functional groups—a labile chlorine atom, an electron-withdrawing cyano group, a modifiable methyl ester, and a methyl group—makes it a uniquely versatile tool for synthetic chemists.

PropertyValue
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
CAS Number 2384294-71-5
Appearance Solid
Canonical SMILES COC(=O)C1=C(C)N=C(C=C1C#N)Cl

The reactivity of this building block is governed by the interplay of its substituents. The chlorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide variety of functionalities. The electron-withdrawing nature of the adjacent cyano and ester groups further activates the C6-position towards nucleophilic attack. The cyano group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. The methyl ester provides a handle for saponification and subsequent amide bond formation, a common strategy in late-stage functionalization.

Caption: Key reactive sites of Methyl 6-chloro-5-cyano-2-methylnicotinate.

Comparative Analysis: The Advantage of a Pre-functionalized Core

The superiority of Methyl 6-chloro-5-cyano-2-methylnicotinate becomes evident when compared to alternative strategies for constructing similarly substituted pyridines. Traditional methods often involve multi-step sequences starting from simpler pyridine precursors, such as 2-chloro-6-methylnicotinic acid or its esters.[1] While viable, these routes often require harsh conditions for installing the cyano group and can suffer from issues with regioselectivity and lower overall yields.

Let's consider the synthesis of a hypothetical, yet representative, drug-like target: a 6-amino-5-carboxamido-2-methylnicotinamide derivative.

Workflow Comparison:

Synthetic_Workflow_Comparison cluster_A Route A: Using Methyl 6-chloro-5-cyano-2-methylnicotinate cluster_B Route B: Using a Simpler Precursor (e.g., Methyl 2-chloro-6-methylnicotinate) cluster_caption A_start Methyl 6-chloro-5-cyano-2-methylnicotinate A1 Nucleophilic Amination (at C6) A_start->A1 A2 Ester Saponification A1->A2 A3 Cyano Hydrolysis A2->A3 A4 Amide Couplings A3->A4 A_end Target Molecule A4->A_end B_start Methyl 2-chloro-6-methylnicotinate B1 Nitration/Halogenation (at C5) B_start->B1 B2 Cyanation (Harsh Conditions) B1->B2 B3 Nucleophilic Amination (at C6) B2->B3 B4 Ester Saponification B3->B4 B5 Cyano Hydrolysis B4->B5 B6 Amide Couplings B5->B6 B_end Target Molecule B6->B_end caption Comparison of synthetic routes to a polysubstituted pyridine.

Caption: Comparison of synthetic routes to a polysubstituted pyridine.

As the diagram illustrates, starting with a more elaborately substituted building block significantly shortens the synthetic sequence, leading to higher overall yields and reduced waste.

Performance Metrics Comparison:

MetricMethyl 6-chloro-5-cyano-2-methylnicotinateAlternative Precursors (e.g., Methyl 6-chloronicotinate)
Overall Yield Higher due to fewer stepsLower due to multi-step synthesis
Reaction Conditions Generally milder, especially for C-N and C-C bond formationOften require harsh conditions for functionalization (e.g., nitration, cyanation)
Selectivity High regioselectivity due to pre-defined substitution patternPotential for isomeric mixtures, requiring purification
Time & Resources More efficientMore time-consuming and resource-intensive

Experimental Protocols: A Practical Demonstration

To substantiate these claims, we provide detailed, self-validating protocols for a key synthetic transformation.

Protocol 1: Suzuki-Miyaura Cross-Coupling using Methyl 6-chloro-5-cyano-2-methylnicotinate

This protocol demonstrates the facile introduction of an aryl group at the 6-position, a common step in the synthesis of biaryl compounds with potential biological activity.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_caption start Start: Assemble Reaction reagents Add Methyl 6-chloro-5-cyano-2-methylnicotinate (1 equiv.), Arylboronic acid (1.2 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), Base (e.g., K₂CO₃, 2 equiv.), Solvent (e.g., Dioxane/H₂O) start->reagents reaction Heat to 80-100 °C under N₂ reagents->reaction monitor Monitor by TLC/LC-MS until starting material is consumed reaction->monitor workup Cool, dilute with water, extract with organic solvent (e.g., EtOAc) monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Isolated Product purify->end caption Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (N₂), add Methyl 6-chloro-5-cyano-2-methylnicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-cyano-2-methylnicotinate.

The high reactivity of the C-Cl bond in the starting material allows for efficient coupling under standard conditions, typically providing high yields of the desired product.

Protocol 2: Comparative Synthesis - Functionalization of a Simpler Pyridine

Synthesizing the same 6-aryl-5-cyano-2-methylnicotinate from a simpler precursor like 6-chloro-2-methylnicotinic acid would first necessitate the introduction of the cyano group at the 5-position. This often involves a Sandmeyer reaction from a 5-amino precursor, which itself must be synthesized, adding several steps to the overall process. The cyanation step can be low-yielding and utilize toxic reagents.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount.

CompoundGHS PictogramsKey Hazard Statements
Methyl 6-chloro-5-cyano-2-methylnicotinate GHS07 (Harmful)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Methyl 2-chloro-6-methylnicotinate [1]GHS07 (Harmful)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Methyl nicotinate [2]GHS07 (Harmful)H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[3][4]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Conclusion: A Strategically Superior Building Block

Methyl 6-chloro-5-cyano-2-methylnicotinate represents a significant advancement in the synthesis of complex pyridine-containing molecules. Its pre-installed, orthogonally reactive functional groups allow for more convergent and efficient synthetic strategies compared to traditional, linear approaches that rely on simpler precursors. By reducing the number of synthetic steps, this building block not only improves overall yield and atom economy but also accelerates the discovery and development of new chemical entities. For researchers and drug development professionals, the adoption of such advanced, strategically designed building blocks is crucial for maintaining a competitive edge in the quest for novel therapeutics.

References

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloro-5-cyano-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of complex chemical intermediates like Methyl 6-chloro-5-cyano-2-methylnicotinate demand a rigorous, scientifically grounded approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to manage this compound safely, ensuring that every protocol is a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Compound's Profile

Methyl 6-chloro-5-cyano-2-methylnicotinate is a halogenated cyanopyridine derivative. Its proper handling and disposal are dictated by the combined risks associated with these functional groups. The chloro- group designates it as a halogenated organic compound, which often has implications for environmental persistence and requires specific disposal methods like high-temperature incineration[1][2]. The cyano- group introduces a high degree of acute toxicity, with the potential to release hydrogen cyanide gas if it comes into contact with acids[3].

Below is a summary of its key characteristics and inferred hazards, based on data from structurally similar compounds.

PropertyData / Inferred Hazard
Chemical Name Methyl 6-chloro-5-cyano-2-methylnicotinate
Molecular Formula C₉H₇ClN₂O₂
Appearance Likely a white to off-white or light yellow solid, based on similar compounds[4].
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled. This is inferred from related cyanopyridine and chlorinated pyridine structures[5][6].Skin & Eye Irritation: Causes skin and serious eye irritation[7][8].Respiratory Irritation: May cause respiratory irritation[7][8].
Environmental Hazards As a chlorinated organic compound, it is presumed to be hazardous to the environment and should be prevented from entering drains or water courses[6][8].
Chemical Incompatibilities Strong Acids: Can lead to extremely violent reactions and the potential release of toxic hydrogen cyanide gas[3].Strong Bases: The combination of bases and nitriles can also produce hydrogen cyanide[3].Strong Oxidizing Agents: Incompatible with peroxides, perchlorates, etc[3][9].

Immediate Safety Protocols: PPE and Engineering Controls

All handling and disposal preparation for Methyl 6-chloro-5-cyano-2-methylnicotinate must occur within a designated area and under strict safety protocols to prevent exposure.

Engineering Controls:

  • Chemical Fume Hood: Always handle this compound, including weighing, transferring, and preparing waste containers, inside a properly functioning and certified laboratory chemical fume hood[9]. This is critical to contain potentially harmful dust and vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and wash hands thoroughly after handling[10][11].

  • Protective Clothing: A lab coat is mandatory. Remove any contaminated clothing immediately[7][8].

Waste Management: Segregation, Collection, and Labeling

Proper segregation is the cornerstone of safe chemical waste disposal. Due to its reactive nature, Methyl 6-chloro-5-cyano-2-methylnicotinate must not be mixed with other waste streams.

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container: Use a dedicated, sealable, and chemically compatible container for "Halogenated Organic Solid Waste."[9][12] Ensure the container is clean and dry before use.

  • Segregate Meticulously:

    • DO NOT mix with non-halogenated waste. Mixing chlorinated and non-chlorinated waste streams significantly increases disposal costs and complexity[12].

    • DO NOT mix with acidic or basic waste. This is a critical step to prevent the generation of highly toxic hydrogen cyanide gas[3].

    • DO NOT mix with oxidizers[3][9].

  • Transfer Waste: Carefully transfer waste solids (including contaminated items like weigh paper or wipes) into the designated container inside a chemical fume hood. Avoid generating dust[10].

  • Label Correctly and Immediately: As soon as the first particle of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Methyl 6-chloro-5-cyano-2-methylnicotinate"

    • The words "Hazardous Waste"

    • An accurate list of all constituents

    • The date accumulation started

  • Secure and Store: Keep the waste container tightly sealed when not in use[13]. Store it in a cool, dry, well-ventilated area away from incompatible materials, and within a secondary containment system[9][13].

Spill and Emergency Procedures

Accidental releases require immediate and appropriate action. The response protocol depends entirely on the scale of the spill.

Protocol for Minor Spills (e.g., <1 gram)
  • Ensure Safety: Alert colleagues in the immediate area. Ensure you are wearing full PPE.

  • Containment: If the material is a solid, prevent it from becoming airborne. Do not use a wet cloth initially.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal binder[8]. Using dry cleanup procedures, carefully sweep or scoop the material and absorbent into your designated halogenated solid waste container[10].

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container[8].

Protocol for Major Spills
  • Evacuate: Immediately evacuate the laboratory and alert all personnel in the vicinity.

  • Isolate: Secure the area to prevent re-entry. If possible and safe to do so, close the fume hood sash and the lab door.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately[9]. Provide them with the chemical name and any details about the spill.

  • Do Not Attempt Cleanup: A major spill of this compound requires specialized handling by trained emergency responders.

Final Disposal Pathway: A Mandate for Incineration

Under no circumstances should Methyl 6-chloro-5-cyano-2-methylnicotinate or its containers be disposed of in the regular trash or down the drain[14]. The presence of the chloro- and cyano- groups classifies it as a hazardous waste that requires professional management.

The universally accepted and often legally required disposal method for halogenated organic compounds is high-temperature incineration in a licensed and approved hazardous waste facility[1][2][15]. This process ensures the complete destruction of the molecule, preventing its release into the environment. All waste must be disposed of through your institution's contracted hazardous waste disposal company, following all local, state, and federal regulations[3][16].

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste and spills of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_response Response & Collection cluster_final Final Disposal start Waste or Spill of Methyl 6-chloro-5-cyano-2-methylnicotinate Occurs assess_type Assess Type and Volume start->assess_type routine_waste Routine Waste (Trace amounts, contaminated wipes) assess_type->routine_waste Routine Waste minor_spill Minor Spill (<1g solid) assess_type->minor_spill Minor Spill major_spill Major Spill (Evacuate Lab) assess_type->major_spill Major Spill collect_waste Step 1: Follow Dry Cleanup Protocol Step 2: Place in Halogenated Waste Container routine_waste->collect_waste minor_spill->collect_waste contact_ehs IMMEDIATELY CONTACT EHS / EMERGENCY SERVICES major_spill->contact_ehs label_store Label Container Correctly & Store in Satellite Accumulation Area collect_waste->label_store disposal Arrange Pickup by Licensed Hazardous Waste Vendor label_store->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Decision workflow for handling and disposal of the compound.

Decontamination of Empty Containers

Empty containers that once held Methyl 6-chloro-5-cyano-2-methylnicotinate must be treated as hazardous waste unless properly decontaminated[3].

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and disposed of as liquid halogenated hazardous waste[16]. Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original label on the empty container[16].

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of with regular laboratory glass or plastic waste. Confirm this procedure with your institutional guidelines.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.